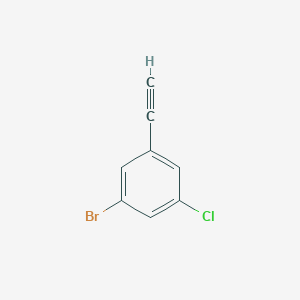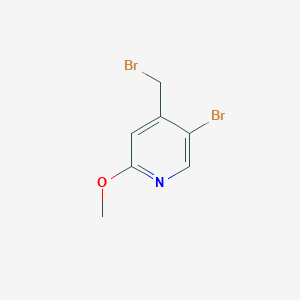
Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy-
描述
Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- is a brominated derivative of pyridine, a basic heterocyclic organic compound This compound features a bromine atom at the 5-position, a bromomethyl group at the 4-position, and a methoxy group at the 2-position on the pyridine ring
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by the bromination of pyridine derivatives. Bromination reactions typically involve the use of bromine (Br2) in the presence of a catalyst or under controlled conditions to selectively introduce bromine atoms at specific positions on the pyridine ring.
Bromomethylation: The bromomethyl group can be introduced using reagents like bromomethyl methyl ether (CH3OCH2Br) or via the reaction of pyridine derivatives with formaldehyde and hydrobromic acid (HBr).
Industrial Production Methods: Industrial production of this compound involves large-scale bromination and methylation reactions, often using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions are common, where the bromine atoms can be replaced by other functional groups using nucleophiles like sodium azide (NaN3) or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, aqueous conditions.
Reduction: LiAlH4, H2, Pd/C catalyst.
Substitution: NaN3, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Pyridine derivatives with reduced bromine atoms.
Substitution: Pyridine derivatives with various functional groups replacing bromine atoms.
作用机制
Mode of Action
Brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems . This can lead to the formation of covalent bonds with biological macromolecules, potentially altering their function .
Result of Action
Given the compound’s potential reactivity, it may cause modifications to proteins or other macromolecules, which could have various downstream effects .
生化分析
Biochemical Properties
Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The bromomethyl group in 5-BROMO-4-(BROMOMETHYL)-2-METHOXYPYRIDINE can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or activation depending on the context .
Cellular Effects
The effects of Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-BROMO-4-(BROMOMETHYL)-2-METHOXYPYRIDINE has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The bromomethyl group in 5-BROMO-4-(BROMOMETHYL)-2-METHOXYPYRIDINE is highly reactive and can form covalent bonds with nucleophilic amino acid residues in enzymes, altering their activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that 5-BROMO-4-(BROMOMETHYL)-2-METHOXYPYRIDINE is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- vary with different dosages in animal models. At low doses, 5-BROMO-4-(BROMOMETHYL)-2-METHOXYPYRIDINE can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress, apoptosis, and tissue damage . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.
Metabolic Pathways
Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the oxidation of the bromomethyl group to form reactive intermediates . These intermediates can further react with cellular nucleophiles, leading to the formation of covalent adducts . The metabolism of 5-BROMO-4-(BROMOMETHYL)-2-METHOXYPYRIDINE can also influence metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and distributed to various cellular compartments . The presence of the bromomethyl group facilitates its interaction with membrane proteins, influencing its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of 5-BROMO-4-(BROMOMETHYL)-2-METHOXYPYRIDINE within these compartments can influence its interactions with biomolecules and its overall biological effects .
科学研究应用
Chemistry: Pyridine, 5-bromo-4-(bromomethyl)-2-methoxy- is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atoms make it a versatile building block for cross-coupling reactions, such as Suzuki-Miyaura coupling. Biology: The compound can be used to study biological systems, particularly in the context of enzyme inhibition or as a probe in biochemical assays. Medicine: Industry: In the chemical industry, it serves as a precursor for the synthesis of agrochemicals, dyes, and other industrial chemicals.
相似化合物的比较
4-(Bromomethyl)pyridine: Similar structure but lacks the methoxy group.
5-Bromo-2-methylpyridine: Similar structure but lacks the bromomethyl group.
2-Methoxypyridine: Similar structure but lacks the bromine atoms.
属性
IUPAC Name |
5-bromo-4-(bromomethyl)-2-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-7-2-5(3-8)6(9)4-10-7/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRASONJHDZGJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163914-13-4 | |
| Record name | 5-bromo-4-(bromomethyl)-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


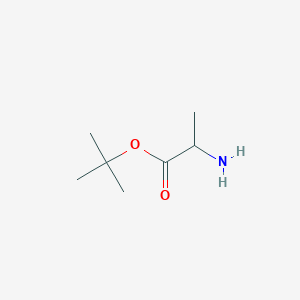
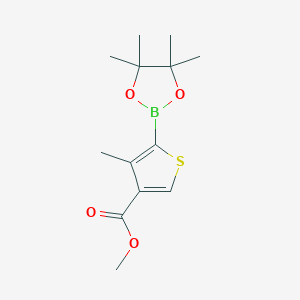
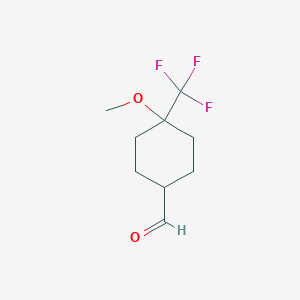
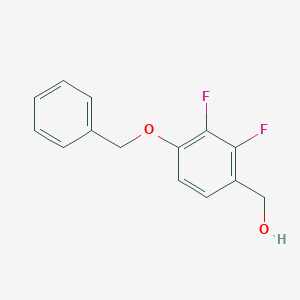
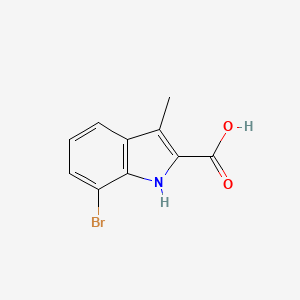
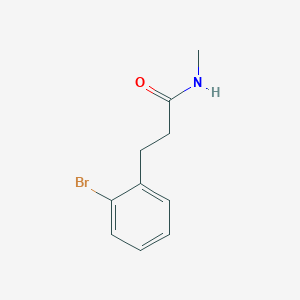
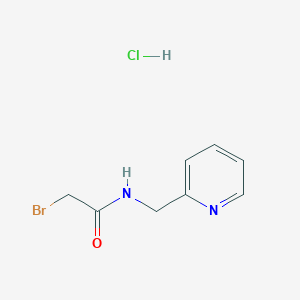
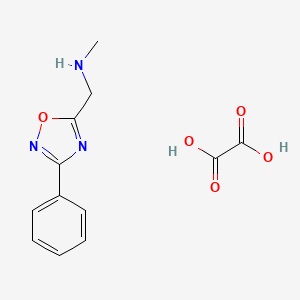
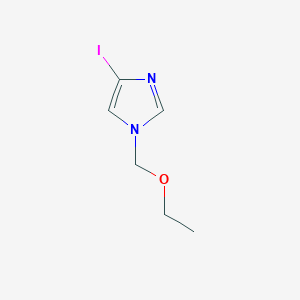
![1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 3-methyl-](/img/structure/B3244862.png)

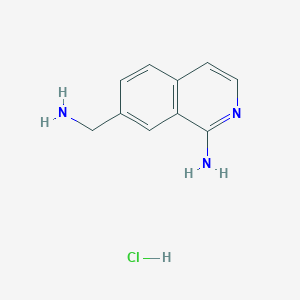
![2-[(3,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B3244901.png)
